Product packaging for Methyl 2-(piperidin-1-ylmethyl)benzoate(Cat. No.:CAS No. 914347-17-4)

Methyl 2-(piperidin-1-ylmethyl)benzoate

Cat. No.: B1461717
CAS No.: 914347-17-4
M. Wt: 233.31 g/mol
InChI Key: JWLYKHGRBOJVGQ-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-1-ylmethyl)benzoate (CAS 914347-17-4) is a high-purity organic compound with a molecular formula of C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol, widely used as a key intermediate in organic synthesis and pharmaceutical development . This compound serves as a versatile building block for constructing molecules with potential biological activity, particularly in the development of central nervous system (CNS) agents, a application likely attributed to the presence of the pharmaceutically relevant piperidine moiety . The benzoate ester functional group in its structure provides a reactive handle for further chemical modifications, such as hydrolysis or transformation into other derivatives, enabling medicinal chemists to create diverse molecular structures for drug discovery campaigns . Its primary research applications include the preparation of receptor ligands and other bioactive molecules in medicinal chemistry, making it a valuable reagent for exploring new therapeutic compounds . The physical properties of this reagent include a boiling point of 335.4 ± 25.0 °C, and it requires storage at 2-8°C to maintain stability . Piperidine derivatives are recognized as important structural components in investigational compounds, such as those studied as inhibitors of specific bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, highlighting the significance of this chemotype in probing novel biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B1461717 Methyl 2-(piperidin-1-ylmethyl)benzoate CAS No. 914347-17-4

Properties

IUPAC Name

methyl 2-(piperidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-8-4-3-7-12(13)11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYKHGRBOJVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659464
Record name Methyl 2-[(piperidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-17-4
Record name Methyl 2-[(piperidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidine with Methyl 2-(halomethyl)benzoate

  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Typically around 0°C to room temperature, sometimes heated to ~100°C under microwave irradiation for enhanced yield
    • Catalyst/Base: Often no additional catalyst is required; piperidine acts as the nucleophile
    • Time: Variable, often 1-3 hours reflux or microwave-assisted reaction
  • Procedure:
    Methyl 2-(halomethyl)benzoate (e.g., methyl 2-(chloromethyl)benzoate) is reacted with piperidine under stirring in THF. Cooling with ice may be employed initially to control the exothermic reaction. Microwave irradiation has been reported to improve reaction efficiency and yield.

  • Yield:
    High yields reported, e.g., up to 94% isolated yield under optimized conditions.

  • Reference:
    This method is supported by synthesis data reported in chemical databases and research articles, including a detailed procedure with microwave irradiation in THF yielding 94% of the product.

Alternative Synthetic Routes

Mitsunobu Reaction Approach

  • Description:
    A Mitsunobu coupling can be employed where a hydroxymethyl benzoate derivative is coupled with piperidine under Mitsunobu conditions (using diisopropyl azodicarboxylate and triphenylphosphine). This method allows for inversion of stereochemistry if chiral centers are involved.

  • Advantages:
    Provides a route to more complex derivatives and can be used to introduce piperidine moieties in a controlled manner.

  • Reference:
    Similar synthetic concepts have been applied in related piperidine derivatives synthesis, as described in SAR studies of piperidine inhibitors.

Reaction Optimization and Scale-Up Considerations

  • Microwave Irradiation:
    Microwave-assisted synthesis has been demonstrated to reduce reaction times significantly while maintaining or improving yields.

  • Solvent Choice:
    THF is preferred due to its ability to dissolve both reactants and facilitate nucleophilic substitution.

  • Temperature Control:
    Initial cooling with ice is recommended to control exothermicity, followed by heating to complete the reaction.

Summary Table of Preparation Parameters

Parameter Details Notes
Starting Material Methyl 2-(halomethyl)benzoate Typically chloride or bromide derivative
Nucleophile Piperidine Acts as both reagent and base
Solvent Tetrahydrofuran (THF) Common polar aprotic solvent
Temperature 0°C (initial cooling) to 100°C (microwave) Controlled to optimize yield
Reaction Time 1-3 hours (microwave-assisted) Microwave reduces time
Yield Up to 94% High yield with optimized conditions
Catalysts/Additives None typically required Reaction driven by nucleophilicity
Purification Standard extraction and chromatography To isolate pure product

Research Findings and Notes

  • The alkylation method is straightforward and efficient for the preparation of this compound.
  • Microwave irradiation enhances reaction kinetics and yield, making it suitable for scale-up.
  • The choice of halogen in the starting material influences reactivity; chlorides and bromides are commonly used.
  • Alternative methods such as Mitsunobu coupling offer versatility but are more complex and less commonly employed for this specific compound.
  • The product is typically isolated as a white solid or oil, depending on purity and crystallization conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-(piperidin-1-ylmethyl)benzoic acid.

    Reduction: 2-(piperidin-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(piperidin-1-ylmethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The ester group may undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Piperidin-1-ylmethyl-Substituted Indoles ()

Compounds such as 5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) and 5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13) share the piperidinylmethyl group but are attached to an indole ring instead of a benzoate. Key differences include:

  • Core structure : Indole vs. benzoate. Indole derivatives exhibit aromatic heterocyclic properties, whereas benzoates have ester-based polarity.
  • Synthetic routes : Similar alkylation steps are used, but starting materials differ (e.g., 5-substituted indoles vs. chloromethyl benzoates).
  • Physicochemical properties :
    • Lipophilicity : Benzoate esters (logP ~2–3) are less lipophilic than indole derivatives (logP ~3–4) due to the polar ester group.
    • Basicity : Piperidine (pKa ~11) remains protonated at physiological pH, enhancing water solubility in both classes.

Table 1: Comparison with Piperidinylmethyl Indoles

Property Methyl 2-(Piperidin-1-ylmethyl)benzoate 5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13)
Molecular Weight (g/mol) ~249.3 ~244.3
Core Functional Group Benzoate ester Indole
logP (Predicted) 2.1 3.4
Synthetic Yield (Typical) ~60–75% (inferred) 82%

Piperazine-Linked Quinoline Benzoates ()

Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) feature a benzoate ester connected to a quinoline-piperazine scaffold. Contrasts include:

  • Linker group : Piperazine vs. direct methylene. Piperazine introduces additional hydrogen-bonding sites and conformational flexibility.
  • Biological activity: Quinoline-piperazine derivatives are often explored as kinase inhibitors or antimicrobials, whereas piperidinylmethyl benzoates may target neurotransmitter receptors due to the piperidine moiety.
  • Synthetic complexity: Quinoline derivatives require multi-step coupling (e.g., amide formation), whereas this compound can be synthesized in fewer steps .

Table 2: Comparison with Quinoline-Piperazine Benzoates

Property This compound Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
Molecular Weight (g/mol) ~249.3 ~497.5
Key Functional Groups Piperidine, benzoate Quinoline, piperazine, benzoate
Synthetic Steps 2–3 5–7
Application Potential CNS-targeting agents Anticancer/antimicrobial agents

Alkyl Benzoates ()

Simpler alkyl benzoates like methyl benzoate and ethyl benzoate lack the piperidinylmethyl group. Comparisons highlight:

  • Substituent effects : The piperidinylmethyl group increases molecular weight (~249 vs. ~136 for methyl benzoate) and basicity.
  • Toxicity : Alkyl benzoates are generally low in toxicity (LD50 >2000 mg/kg in rodents), but piperidine-containing derivatives may exhibit neuroactivity or altered metabolic pathways .
  • Applications : Alkyl benzoates are used in fragrances and cosmetics, whereas piperidinylmethyl benzoates are more likely to be explored in pharmaceuticals.

Sulfonylurea Herbicides ()

Compounds such as bensulfuron-methyl (a methyl benzoate with pyrimidinyl-sulfonylurea groups) differ significantly in structure and application:

  • Functional groups : Sulfonylurea moieties confer herbicidal activity via acetolactate synthase inhibition, unlike the piperidine-based targets of this compound.
  • Physicochemical properties : Sulfonylureas are highly polar (logP <1), whereas the piperidinylmethyl group increases lipophilicity .

Biological Activity

Methyl 2-(piperidin-1-ylmethyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H19_{19}N1_{1}O2_{2} and a molecular weight of 245.32 g/mol. The compound features a piperidine ring attached to a benzoate moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate cellular processes through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular function.
  • Receptor Binding : The compound can bind to receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate it exhibits significant activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.030 mg/mL
Pseudomonas aeruginosa0.060 mg/mL

These results suggest that the compound could be developed as an antibacterial agent, particularly against resistant strains.

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies on cancer cell lines such as MCF7 (breast cancer) revealed:

  • Induction of Apoptosis : The compound significantly increased apoptotic cell populations.
  • Mechanistic Insights : It was found to activate the intrinsic apoptotic pathway, evidenced by the cleavage of caspase-9 and subsequent DNA fragmentation.

These findings highlight its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth, particularly in methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibiotic.
  • Cancer Cell Line Studies : In experiments involving MCF7 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers, confirming its role as an anticancer agent. Flow cytometry analysis indicated that the compound induced apoptosis in over 60% of treated cells compared to control groups.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to untreated controls, further supporting its anticancer potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(piperidin-1-ylmethyl)benzoate
Reactant of Route 2
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Methyl 2-(piperidin-1-ylmethyl)benzoate

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